molecular formula C11H18N2O3 B12910481 N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide CAS No. 925246-46-4

N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B12910481
CAS No.: 925246-46-4
M. Wt: 226.27 g/mol
InChI Key: FTLGZGPPYIUWSI-UHFFFAOYSA-N
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Description

N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable precursor with acetic anhydride under controlled conditions to introduce the acetamide group . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

Biological Activity

N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H18N2O3C_{11}H_{18}N_{2}O_{3} and a molecular weight of 226.27 g/mol. Its structure includes a pyrrolidine ring with an acetamide moiety, contributing to its biological properties. The compound is classified as an oxopyrrolidine derivative, which has been shown to exhibit significant biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring followed by the introduction of the acetamide group. Detailed protocols can be found in various chemical synthesis literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxopyrrolidine derivatives, including this compound. Research conducted on A549 human lung adenocarcinoma cells demonstrated that compounds similar to this exhibited structure-dependent cytotoxicity. For instance:

CompoundViability Reduction (%)Comparison
N-(5-Oxo...)66% (at 100 µM)More potent than control (cisplatin)

The mechanism behind this activity often involves apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies indicate that derivatives in this class can inhibit growth in strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes some key findings:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Effectiveness
Staphylococcus aureus7.8High
Escherichia coli15.6Moderate

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.

Case Studies

  • Anticancer Study on A549 Cells : In vitro studies assessed the cytotoxic effects of various derivatives on A549 cells compared to standard chemotherapeutics like cisplatin. The results indicated that certain structural modifications enhanced anticancer efficacy while minimizing toxicity to non-cancerous cells.
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity against clinically relevant strains, focusing on those resistant to conventional treatments. The findings supported the hypothesis that modifications in the acetamide structure could lead to improved potency against resistant bacteria.

Properties

CAS No.

925246-46-4

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

N-[5-oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C11H18N2O3/c1-4-10(7(2)14)13-6-9(5-11(13)16)12-8(3)15/h9-10H,4-6H2,1-3H3,(H,12,15)

InChI Key

FTLGZGPPYIUWSI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)N1CC(CC1=O)NC(=O)C

Origin of Product

United States

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